Benzyl-d7 Paraben
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Overview
Description
Benzyl-d7 Paraben, also known as 4-Hydroxybenzoic Acid Phenylmethyl-d7 Ester, is a deuterated derivative of benzyl p-hydroxybenzoate. This compound is characterized by the replacement of hydrogen atoms on the benzene ring with deuterium atoms. It is a colorless to yellowish liquid that is readily soluble in organic solvents such as ethanol and methylene chloride . This compound is primarily used as a stable isotope-labeled compound in various research applications .
Preparation Methods
The synthesis of Benzyl-d7 Paraben typically involves the esterification of p-hydroxybenzoic acid with benzyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay . The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzyl-d7 Paraben undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
Benzyl-d7 Paraben is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of parabens in various samples.
Biology: Employed in metabolic studies to trace the pathways and interactions of parabens within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of parabens in the human body.
Industry: Applied in the development and testing of cosmetic and pharmaceutical products to ensure the safety and efficacy of paraben-containing formulations
Mechanism of Action
The mechanism of action of Benzyl-d7 Paraben involves its interaction with various molecular targets and pathways. As a paraben, it can act as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors. This interaction can interfere with normal hormonal functions, potentially leading to reproductive and developmental disorders . Additionally, this compound may inhibit the activity of certain enzymes involved in hormone metabolism, further contributing to its endocrine-disrupting effects .
Comparison with Similar Compounds
Benzyl-d7 Paraben is unique due to its deuterium labeling, which distinguishes it from other parabens. Similar compounds include:
Methyl Paraben: Commonly used as a preservative in cosmetics and pharmaceuticals.
Ethyl Paraben: Used in similar applications as methyl paraben but with slightly different solubility and antimicrobial properties.
Propyl Paraben: Known for its higher antimicrobial activity compared to methyl and ethyl parabens.
Butyl Paraben: Often used in combination with other parabens for enhanced preservative effects.
Benzyl Paraben: The non-deuterated counterpart of this compound, used in similar applications but without the stable isotope labeling
This compound’s stable isotope labeling makes it particularly valuable in research applications where precise quantification and tracing of parabens are required.
Properties
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i1D,2D,3D,4D,5D,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZDKDIOPSPTBH-DMCBOUTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC(=O)C2=CC=C(C=C2)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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